molecular formula C14H22O B14578989 (4aR,8R)-1,5,5,8-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one CAS No. 61187-84-6

(4aR,8R)-1,5,5,8-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one

Cat. No.: B14578989
CAS No.: 61187-84-6
M. Wt: 206.32 g/mol
InChI Key: ONAUIIGHOIRYHM-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR,8R)-1,5,5,8-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is a complex organic compound with a unique structure. It belongs to the class of naphthalenes, which are characterized by a fused ring system. This compound is notable for its specific stereochemistry, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8R)-1,5,5,8-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the process are selected to optimize the reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4aR,8R)-1,5,5,8-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.

Scientific Research Applications

(4aR,8R)-1,5,5,8-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one has various applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It can be used in the production of fragrances, flavors, or other specialty chemicals.

Mechanism of Action

The mechanism by which (4aR,8R)-1,5,5,8-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4aR,8R)-1,5,5,8-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one include other naphthalene derivatives with different substituents or stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical properties

Properties

CAS No.

61187-84-6

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(4aR,8R)-1,5,5,8-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C14H22O/c1-9-7-8-14(3,4)11-5-6-12(15)10(2)13(9)11/h9,11H,5-8H2,1-4H3/t9-,11+/m1/s1

InChI Key

ONAUIIGHOIRYHM-KOLCDFICSA-N

Isomeric SMILES

C[C@@H]1CCC([C@@H]2C1=C(C(=O)CC2)C)(C)C

Canonical SMILES

CC1CCC(C2C1=C(C(=O)CC2)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.